molecular formula C11H22N2O3 B8250552 tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8250552
M. Wt: 230.30 g/mol
InChI Key: OCHKRKFPKUAHGF-DTWKUNHWSA-N
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Description

Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine-2,5-dione.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through the reaction of the piperazine derivative with formaldehyde under basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or other methylating agents.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through the reaction of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form various reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product formed is the corresponding carboxylic acid.

    Reduction: The major products are various reduced derivatives of the piperazine ring.

    Substitution: The major products are substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The hydroxymethyl group can form hydrogen bonds with target molecules, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-ethylpiperazine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-phenylpiperazine-1-carboxylate: Similar structure but with a phenyl group instead of a methyl group.

    Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-isopropylpiperazine-1-carboxylate: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness

Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is unique due to the specific combination of functional groups attached to the piperazine ring. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with biological targets. The hydroxymethyl group adds to the compound’s versatility in forming hydrogen bonds, enhancing its potential biological activity .

Properties

IUPAC Name

tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHKRKFPKUAHGF-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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